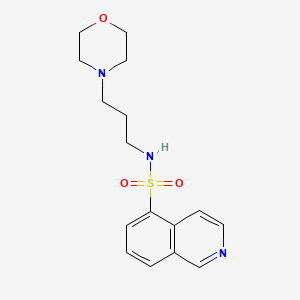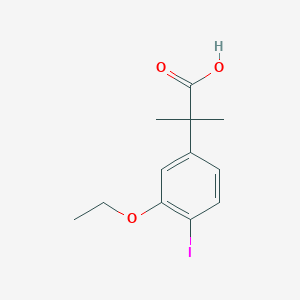
2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes an ethoxy group, an iodine atom, and a methylpropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable aromatic precursor, followed by the introduction of the ethoxy group and the formation of the methylpropanoic acid moiety. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the iodine atom or other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or other polar aprotic solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Ethoxy-4-iodophenyl)-2-methylpropan-1-ol
- (2-Chloro-3-ethoxy-4-iodophenyl)methanol
Uniqueness
2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications that similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C12H15IO3 |
|---|---|
Molekulargewicht |
334.15 g/mol |
IUPAC-Name |
2-(3-ethoxy-4-iodophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H15IO3/c1-4-16-10-7-8(5-6-9(10)13)12(2,3)11(14)15/h5-7H,4H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
NWZDVADOSQQTBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



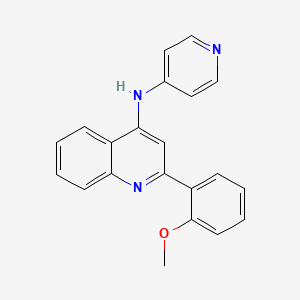

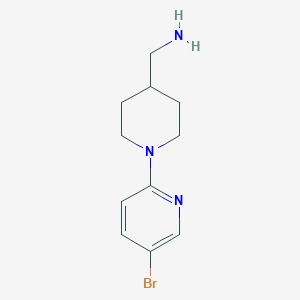
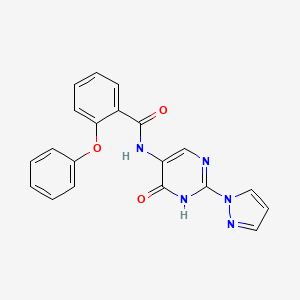


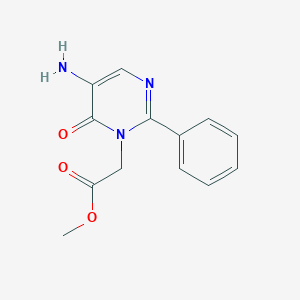

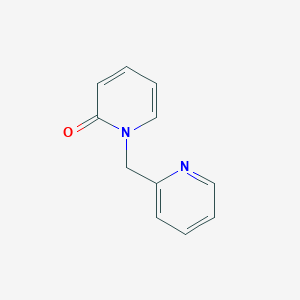
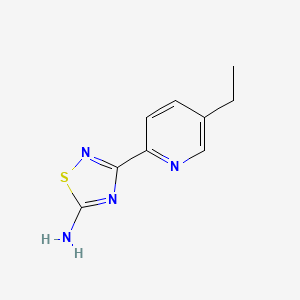
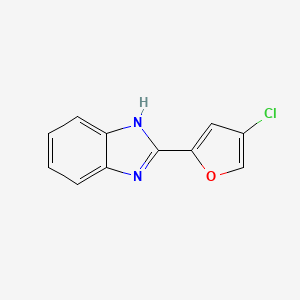
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol](/img/structure/B15357840.png)
